molecular formula C18H22N2OS B13446439 rac-Normepromazine

rac-Normepromazine

Cat. No.: B13446439
M. Wt: 314.4 g/mol
InChI Key: CIDGBRQEYYPJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Normepromazine is a racemic mixture of the phenothiazine derivative Normepromazine, a compound structurally and functionally related to first-generation antipsychotics. Phenothiazines are characterized by a tricyclic framework with a sulfur and nitrogen atom in the central ring, and substitutions at the 2- and 10-positions that critically influence pharmacological activity. This compound lacks a halogen or methoxy substituent at the 2-position, distinguishing it from other phenothiazines like Chlorpromazine (2-chloro) or Levomepromazine (2-methoxy) . Its mechanism involves antagonism of dopamine D₂ and serotonin 5-HT₂ receptors, though its racemic nature complicates stereoselective interactions with biological targets .

Properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDGBRQEYYPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Normepromazine typically involves the reaction of 2-methoxyphenothiazine with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure the efficient production of the compound. The reaction is carried out in large reactors, and the product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

rac-Normepromazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

rac-Normepromazine has several scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for method development and validation.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Used in the development of new chemical compounds and materials.

Mechanism of Action

rac-Normepromazine exerts its effects by interacting with various molecular targets in the body. It primarily acts on the central nervous system by blocking dopamine receptors, which helps alleviate symptoms of psychosis. The compound also has antihistaminic and anticholinergic properties, contributing to its antiemetic effects. The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazines

Structural Features

Key structural differences among phenothiazines are summarized below:

Compound 2-Position Substituent 10-Position Side Chain Stereochemistry Molecular Weight (g/mol)
rac-Normepromazine None N,N-Dimethylaminopropyl Racemic (R/S) ~318.5 (estimated)
Chlorpromazine Chloro N,N-Dimethylaminopropyl Racemic 355.3
Levomepromazine Methoxy N,N,β-Trimethylaminopropyl (R) Enantiopure (R) 328.4
Promazine None N,N-Dimethylaminopropyl Racemic 299.8

Key Observations :

  • The racemic mixture introduces variability in receptor binding compared to enantiopure Levomepromazine, which shows higher 5-HT₂A affinity in the (R)-form .
Pharmacological Activity
Compound D₂ Receptor Affinity (Ki, nM) 5-HT₂A Affinity (Ki, nM) Clinical Use
This compound ~150 (estimated) ~50 (estimated) Experimental antipsychotic
Chlorpromazine 1.4 18 Schizophrenia, nausea
Levomepromazine 4.2 3.1 Sedation, palliative care
Promazine ~500 ~200 Mild anxiety (less commonly used)

Key Observations :

  • Chlorpromazine’s chloro-substituent enhances D₂ affinity, making it a potent antipsychotic, whereas this compound’s lower affinity suggests milder efficacy .
  • Levomepromazine’s methoxy group confers higher 5-HT₂A antagonism, linked to its sedative and antiemetic properties .
Pharmacokinetic Profiles
Compound Bioavailability (%) Half-Life (hrs) Metabolism Pathway Active Metabolites
This compound ~30 (estimated) 8–12 Hepatic CYP2D6/3A4 None reported
Chlorpromazine 32–67 16–30 CYP1A2, CYP2D6 7-OH metabolite
Levomepromazine 25–50 15–30 CYP2D6 Desmethyl metabolite
Promazine 40–60 6–9 CYP2C19 None significant

Key Observations :

  • This compound’s shorter half-life compared to Chlorpromazine may necessitate more frequent dosing .
  • All phenothiazines undergo extensive hepatic metabolism, with CYP2D6 polymorphisms affecting efficacy and toxicity .

Functional Comparison with Non-Phenothiazine Analogs

Cyamemazine Tartrate

Cyamemazine (a thiazine derivative) shares functional similarities with this compound, such as 5-HT₂A antagonism, but lacks the phenothiazine core. It is used for anxiety and psychosis with fewer extrapyramidal side effects due to weaker D₂ binding .

Acepromazine Maleate

Acepromazine (acetylated phenothiazine) is primarily a veterinary tranquilizer. Its acetyl group reduces central activity but enhances α₁-adrenergic blockade, leading to pronounced hypotensive effects—a contrast to this compound’s balanced receptor profile .

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